![molecular formula C15H17N5O3S B2381785 3-(((2-((2H-1,2,3-三唑-2-基)甲基)吡咯烷-1-基)磺酰基)甲基)苯并[d]异噁唑 CAS No. 2097867-58-6](/img/structure/B2381785.png)

3-(((2-((2H-1,2,3-三唑-2-基)甲基)吡咯烷-1-基)磺酰基)甲基)苯并[d]异噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

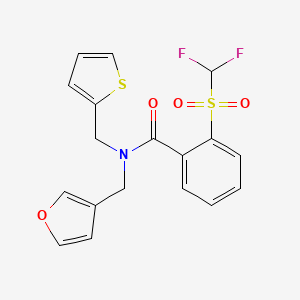

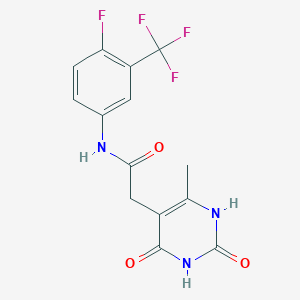

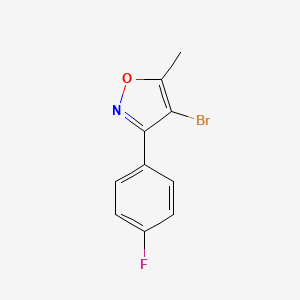

The compound you’re asking about is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a pyrrolidine ring, a sulfonyl group, and a benzo[d]isoxazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The pyrrolidine is a five-membered ring containing four carbon atoms and one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The 1,2,3-triazole ring is generally stable under a variety of conditions, but it can participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, compounds containing 1,2,3-triazole rings tend to be stable and have good solubility in polar solvents .科学研究应用

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles are used due to their strong dipole moment and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . They have a strong dipole moment and can engage in hydrogen bonding, making them useful in this field .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They can be used to link two molecules together, which is useful in biological research .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used due to their ability to mimic the structure of natural compounds . They are not found in nature, but their structure allows them to be used in place of natural compounds .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They can be used to create compounds that emit light when excited, which is useful in imaging techniques .

Antimicrobial Activities

1,2,3-triazoles and its derivatives hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications in the form of anti-microbial agents . They have shown significant interest due to their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .

未来方向

作用机制

Target of Action

It is known that the compound is used as an intermediate in the synthesis of suvorexant , a novel hypnotic drug molecule primarily used for the treatment of insomnia .

Mode of Action

Suvorexant acts as an antagonist at orexin receptors, inhibiting the action of orexins, neurotransmitters that play a role in wakefulness .

Biochemical Pathways

Considering its role in the synthesis of suvorexant, it might be involved in the orexin system, which regulates the sleep-wake cycle .

Pharmacokinetics

As an intermediate in the synthesis of suvorexant, its properties might influence the bioavailability of the final drug molecule .

Result of Action

Given its role in the synthesis of suvorexant, it might contribute to the hypnotic effects of the final drug molecule, which helps to induce sleep .

属性

IUPAC Name |

3-[[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]sulfonylmethyl]-1,2-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3S/c21-24(22,11-14-13-5-1-2-6-15(13)23-18-14)19-9-3-4-12(19)10-20-16-7-8-17-20/h1-2,5-8,12H,3-4,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCMRGAEVHZEAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)CC2=NOC3=CC=CC=C32)CN4N=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B2381707.png)

![2-Chloro-1-[(7Z)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3A,4,5,6-tetrahydro-3H-indazol-2-YL]ethanone](/img/structure/B2381708.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2381709.png)

![[4-Methyl-2-(4-morpholinyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2381717.png)